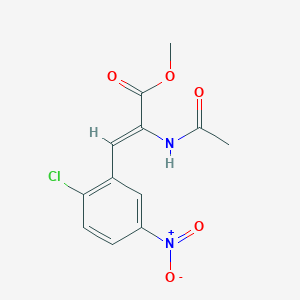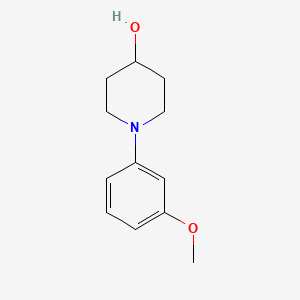![molecular formula C7H13NO2 B1471072 8-Azabicyclo[3.2.1]octane-6,7-diol CAS No. 1822573-17-0](/img/structure/B1471072.png)
8-Azabicyclo[3.2.1]octane-6,7-diol
Vue d'ensemble
Description
Synthesis Analysis
Research on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from various research groups worldwide. Most approaches involve enantioselective construction of an acyclic starting material containing stereochemical information necessary for the stereocontrolled formation of the bicyclic scaffold. Alternatively, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .
Molecular Structure Analysis
The molecular structure of 8-Azabicyclo[3.2.1]octane-6,7-diol consists of a bicyclic scaffold with a central 8-azabicyclo[3.2.1]octane core. The compound contains two hydroxyl groups at positions 3 and 6, as well as acetyl groups (CH3C(O)) at positions 3 and 6 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Enantioselective Construction for Tropane Alkaloids
8-Azabicyclo[3.2.1]octane scaffolds are central to tropane alkaloids, notable for their broad biological activities. Research has focused on stereoselective preparation of these structures. Approaches often involve enantioselective construction of acyclic materials that then form the bicyclic scaffold in a stereocontrolled manner. Alternative methodologies achieve stereochemical control directly in the transformation generating the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives (S. Rodríguez et al., 2021).
Synthesis of Chiral Bridged Morpholine Systems
The synthesis of chiral 2,6-bridged morpholine systems, including trans-6,7-diol derivatives of 8-oxa-3-azabicyclo[3.2.1]octane, has been achieved through a nine-step process from 1-amino-1-deoxy-D-glucitol. This synthesis is significant for constructing bridged secondary amines with potential biological applications (A. Kilonda et al., 1995).
Semipinacol Rearrangement in Lactam Synthesis
The 6-azabicyclo[3.2.1]octane ring system has been prepared using a novel semipinacol rearrangement with cyclic phosphorane or sulfite intermediates. This process results in carbonyl functionality at the 7- and bridging 8-position of the bicycle, revealing potential in creating biologically active molecules (R. Grainger et al., 2012).
Natural Occurrence and Synthesis of Functionalized Systems
Functionalized 2,8-diheterobicyclo[3.2.1]octanes, including the 8-azabicyclo[3.2.1]octane-6,7-diol, have been studied for their natural occurrence and synthetic applications. These compounds are core structures in numerous biologically active natural products, leading to interest in their synthesis and reactivity for potential use in modern organic synthesis (MariFe Flores & D. Díez, 2014).
Propriétés
IUPAC Name |
8-azabicyclo[3.2.1]octane-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-6-4-2-1-3-5(8-4)7(6)10/h4-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWOVMCUSAOPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C(C1)N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo[3.2.1]octane-6,7-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




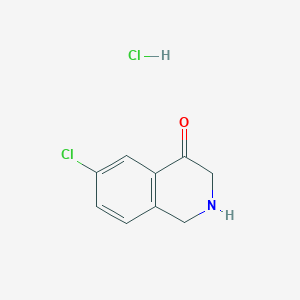
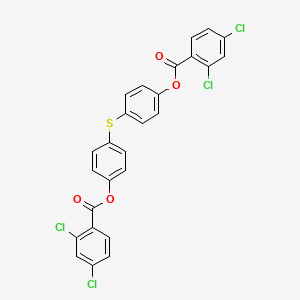
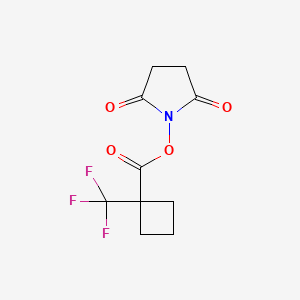
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1471000.png)
